(R)-秋水仙碱

描述

Identification of Glycine Receptor α3 as a Colchicine-Binding Protein

Colchicine is a well-known alkaloid used in the treatment of acute gout attacks. Recent research has identified the glycine receptor alpha 3 (GlyRα3) as a potential target for colchicine, suggesting a new mechanism by which colchicine may alleviate inflammatory pain. The study utilized a virtual target identification method and ligand similarity ensemble approach to determine that colchicine binds directly to GlyRα3. This discovery opens up possibilities for further research into the role of GlyRα3 in gouty arthritis and its potential as a therapeutic target .

Gram-Scale, Seven-Step Total Synthesis of (-)-Colchicine

The synthesis of (-)-colchicine has been significantly improved with a new streamlined process that requires only seven steps and yields 27-36% of the final product. This method employs an Ir-catalyzed amidation to install the chiral C-7 acetamido group, Suzuki and biomimetic phenol oxidative coupling, and a cyclopropane ring cleavage inspired by Banwell. The efficiency and practicality of this synthesis approach not only benefit the production of (-)-colchicine but also simplify the synthesis of allocolchicinoid to just four steps .

Preparation and In-Vivo Evaluation of (188)Re(CO)3-Colchicine Complex for Use as Tumor-Targeting Agent

A novel complex of colchicine, (188)Re(CO)3-colchicine, has been developed for potential use in tumor therapy. The complex was synthesized with high radiochemical purity and demonstrated stability at room temperature and against ligand exchange reactions. Biodistribution studies in a murine fibrosarcoma tumor model showed significant tumor uptake and retention, indicating the complex's potential as a tumor-targeting agent. The study highlights the therapeutic possibilities of colchicine derivatives in oncology .

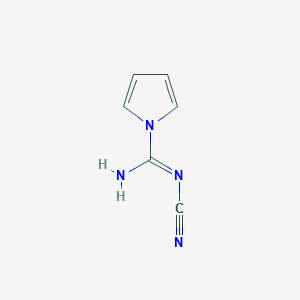

C-10 Amino Acid Derivatives of Colchicine

Research into the chemical modification of colchicine has led to the synthesis of C-10 N-acylated amino acid derivatives. These derivatives were created by condensing (β-aminoethylamino) colchicide with N-acylated amino acids. The structures of the new compounds were confirmed through UV and PMR spectra and thin-layer chromatography. This study contributes to the understanding of colchicine's chemical properties and opens up new avenues for the development of colchicine-based compounds .

科学研究应用

秋水仙碱在临床医学中的应用:秋水仙碱长期以来被认为是痛风性关节炎、家族性地中海热(FMF)、白塞病和复发性渗出性心包炎的有效疗法。它还被探索用于治疗许多易于纤维化的炎症性疾病,尽管结果好坏参半 (Cocco、Chu和Pandolfi,2010)。

秋水仙碱在风湿病中的应用:除了在痛风和FMF中得到公认的应用外,秋水仙碱在心脏病中具有潜在益处,包括有或没有痛风的患者的冠状动脉疾病 (Slobodnick、Shah、Krasnokutsky和Pillinger,2018)。

新型皮肤病学应用:最近的研究展示了秋水仙碱在皮肤病学中的新应用,包括治疗大疱性类天疱疮、白细胞碎裂性血管炎和复发性口腔溃疡 (Dasgeb、Kornreich、McGuinn、Okon、Brownell和Sackett,2018)。

秋水仙碱在妊娠中的应用:一项系统评价和荟萃分析表明,秋水仙碱治疗在怀孕期间服用时不会显着增加胎儿畸形或流产的发生率 (Indraratna、Virk、Gurram和Day,2018)。

秋水仙碱在癌症研究中的应用:与秋水仙碱相关的化合物R-253已显示出作为治疗各种恶性肿瘤的新型结合微管蛋白药物候选物的潜力 (Gururaja等,2006)。

秋水仙碱在心血管疾病中的应用:秋水仙碱已被研究其在减少心肌梗死后缺血性心血管事件风险中的作用 (Tardif等,2019)。

秋水仙碱在植物育种中的应用:秋水仙碱对小麦小孢子培养中染色体加倍的影响已被研究,这对于遗传研究和植物育种计划具有重要意义 (Islam,2010)。

作用机制和治疗用途:秋水仙碱的主要作用机制是破坏微管蛋白,导致多种炎症途径下调和调节先天免疫。它已被用于治疗痛风和FMF以外的疾病,包括骨关节炎、心包炎和动脉粥样硬化 (Leung、Hui和Kraus,2015)。

秋水仙碱在小麦基因分型中的应用:秋水仙碱对小麦基因型中染色体加倍和雄性反应的影响已被研究,证实了其在育种计划中的有用性 (Soriano、Cistué、Vallés和Castillo,2007)。

秋水仙碱用于预防心包炎:秋水仙碱已被发现对心包炎的一级和二级预防是安全有效的 (Imazio等,2012)。

属性

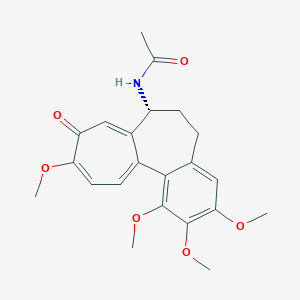

IUPAC Name |

N-[(7R)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKHMKGGTNLKSZ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226466 | |

| Record name | Colchicine, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-colchicine | |

CAS RN |

75520-89-7 | |

| Record name | Colchicine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075520897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colchicine, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B135071.png)

![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B135072.png)

![Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-](/img/structure/B135074.png)

![10-Methylbenz[a]anthracene](/img/structure/B135079.png)

![11-Methylbenz[a]anthracene](/img/structure/B135086.png)